2-[[(E)-3-(2-formylphenyl)iminoprop-1-enyl]amino]benzaldehyde
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Overview
Description
2-[[(E)-3-(2-formylphenyl)iminoprop-1-enyl]amino]benzaldehyde is an organic compound characterized by the presence of both aldehyde and imine functional groups. This compound is of interest due to its unique structure, which allows it to participate in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(E)-3-(2-formylphenyl)iminoprop-1-enyl]amino]benzaldehyde typically involves the condensation of 2-formylphenylhydrazine with benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2-[[(E)-3-(2-formylphenyl)iminoprop-1-enyl]amino]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: 2-[[(E)-3-(2-carboxyphenyl)iminoprop-1-enyl]amino]benzoic acid
Reduction: 2-[[(E)-3-(2-aminophenyl)iminoprop-1-enyl]amino]benzylamine
Substitution: Various substituted derivatives depending on the substituent introduced
Scientific Research Applications
2-[[(E)-3-(2-formylphenyl)iminoprop-1-enyl]amino]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[[(E)-3-(2-formylphenyl)iminoprop-1-enyl]amino]benzaldehyde involves its interaction with various molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The aldehyde group can also participate in reactions with amines and thiols, leading to the formation of Schiff bases and other derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-[[(E)-3-(2-formylphenyl)iminoprop-1-enyl]amino]benzoic acid
- 2-[[(E)-3-(2-aminophenyl)iminoprop-1-enyl]amino]benzylamine
- 2-[[(E)-3-(2-hydroxyphenyl)iminoprop-1-enyl]amino]benzaldehyde
Uniqueness
2-[[(E)-3-(2-formylphenyl)iminoprop-1-enyl]amino]benzaldehyde is unique due to the presence of both aldehyde and imine functional groups, which allow it to participate in a wide range of chemical reactions. Its structure also provides the potential for diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H14N2O2 |
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Molecular Weight |
278.30 g/mol |
IUPAC Name |
2-[[(E)-3-(2-formylphenyl)iminoprop-1-enyl]amino]benzaldehyde |
InChI |
InChI=1S/C17H14N2O2/c20-12-14-6-1-3-8-16(14)18-10-5-11-19-17-9-4-2-7-15(17)13-21/h1-13,18H/b10-5+,19-11? |
InChI Key |
AUQZMYODQWQJJX-ACIQIMFZSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C=O)N/C=C/C=NC2=CC=CC=C2C=O |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)NC=CC=NC2=CC=CC=C2C=O |
Origin of Product |
United States |
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